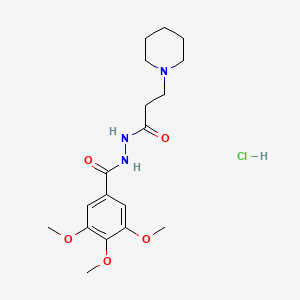
3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride is a compound that has garnered interest in the field of pharmaceutical chemistry. It is known for its potential therapeutic applications, particularly in the treatment of migraines due to its antiserotonin activity .
Méthodes De Préparation
The synthesis of 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride involves several stepsThe reaction conditions often involve the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions may involve the use of halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride has been extensively studied for its scientific research applications. In chemistry, it serves as a valuable intermediate in the synthesis of other complex molecules. . Additionally, its unique structure makes it a subject of interest in the study of molecular interactions and drug design.
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride involves its interaction with serotonin receptors. By acting as a serotonin antagonist, it helps to modulate the levels of serotonin in the brain, thereby alleviating symptoms associated with migraines . The molecular targets and pathways involved include the serotonin receptors and the associated signaling pathways that regulate cerebral blood flow.
Comparaison Avec Des Composés Similaires
When compared to other similar compounds, 3,4,5-trimethoxy-N’-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride stands out due to its specific antiserotonin activity. Similar compounds include 3,4,5-trimethoxy-N’-(2-methyl-3-phenyl-2-propenylidene)benzohydrazide and 2,3,4-trimethoxy-N-(2,2,6,6-tetramethylpiperidin-4-ylidene)benzohydrazide hydrochloride . These compounds share structural similarities but differ in their pharmacological profiles and therapeutic applications.
Propriétés
IUPAC Name |
3,4,5-trimethoxy-N'-(3-piperidin-1-ylpropanoyl)benzohydrazide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5.ClH/c1-24-14-11-13(12-15(25-2)17(14)26-3)18(23)20-19-16(22)7-10-21-8-5-4-6-9-21;/h11-12H,4-10H2,1-3H3,(H,19,22)(H,20,23);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUUHSDZTZCMRTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCN2CCCCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-1,3-benzodioxol-5-yl-2-{[5-(5-bromo-2-hydroxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5230948.png)
![3-{Butyl[(4-methylphenyl)sulfonyl]amino}thiolane-1,1-dione](/img/structure/B5230950.png)
![1-[3-(2-chloro-6-methylphenoxy)propyl]piperidine](/img/structure/B5230952.png)
![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]-3-nitrobenzenesulfonamide](/img/structure/B5230968.png)
![3,5-dichloro-4-methoxy-N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5230976.png)
![5,5'-[1,3-phenylenebis(oxy)]bis(2,2'-biisoindole-1,1',3,3'-tetrone)](/img/structure/B5230983.png)
![N-[(2-methyl-1,3-thiazol-4-yl)methyl]-3-[5-(4-phenylbutyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B5230991.png)

![3-[5-(4-biphenylyl)-4-phenyl-1H-imidazol-2-yl]-1-methyl-1H-indole](/img/structure/B5231005.png)
![1-(3,4-dichlorophenyl)-2-{3-[2-(diethylamino)ethyl]-2-imino-2,3-dihydro-1H-benzimidazol-1-yl}ethanone hydrobromide](/img/structure/B5231016.png)
![2-{3-[3-(acetylamino)-4-ethylphenyl]-6-oxopyridazin-1(6H)-yl}-N-(3-chlorophenyl)acetamide](/img/structure/B5231024.png)

![methyl 2-[3-[[(3R,4R)-3-hydroxy-4-morpholin-4-ylpiperidin-1-yl]methyl]indol-1-yl]acetate](/img/structure/B5231041.png)
![4-benzyl-1-[3-(1-{[5-(methoxymethyl)-2-furyl]methyl}-4-piperidinyl)propanoyl]piperidine](/img/structure/B5231053.png)
